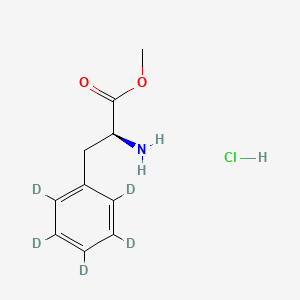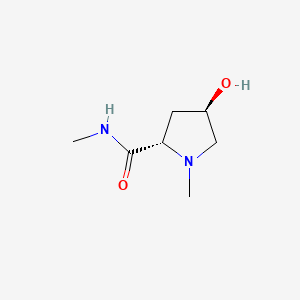
(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrrolidine, which is a cyclic amine . The (2S,4R) notation indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, (2S,4R)-4-fluoroproline, was synthesized in a study . The total synthesis time was 120 minutes, and the non-decay-corrected radiochemical yield was about 10% .Molecular Structure Analysis
The molecular structure of this compound would likely be similar to that of other pyrrolidine derivatives. For example, (2S,4R)-2,4-Octanediol, a similar compound, contains a total of 27 bonds, including 9 non-H bonds, 5 rotatable bonds, 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, a study on (2S,4R)-4-fluoroproline showed that it favored the Cγ-exo conformation present in the wild type structure and stabilized the protein structure due to a pre-organization effect .Safety and Hazards
properties
IUPAC Name |
(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(11)6-3-5(10)4-9(6)2/h5-6,10H,3-4H2,1-2H3,(H,8,11)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGIXKHWOFWOJX-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(CN1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1C[C@H](CN1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropanemethanol, 1-ethoxy-alpha-[(trimethylsilyl)ethynyl]- (9CI)](/img/no-structure.png)
![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B587420.png)



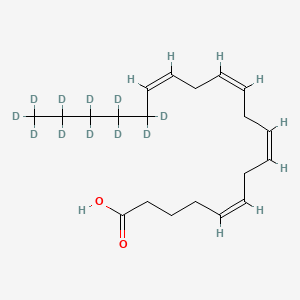
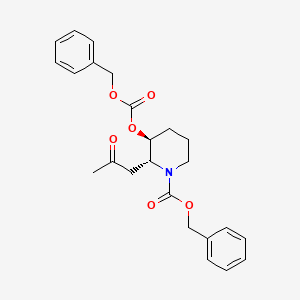
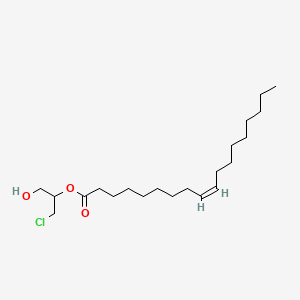
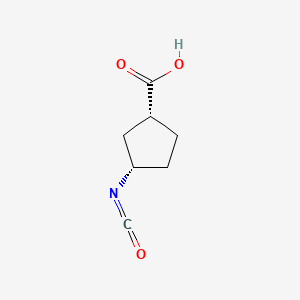
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
